5-Methyl-2-(Phenylethinyl)pyridin

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre Fähigkeit, die Wirkungen sowohl des allosterischen Antagonisten MPEP als auch des Potentiators CDPPB zu blockieren . Sie wurde auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere im Zusammenhang mit neurologischen und psychiatrischen Erkrankungen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-MPEP umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 2-Methylpyridin und Phenylacetylen.

Reaktionsbedingungen: Der Schlüsselschritt beinhaltet eine Sonogashira-Kupplungsreaktion, bei der 2-Methylpyridin in Gegenwart eines Palladiumkatalysators und eines Kupfer-Katalysators unter einer inerten Atmosphäre mit Phenylacetylen gekoppelt wird. Die Reaktion wird typischerweise in einem Lösungsmittel wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um reines 5-MPEP zu erhalten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld würde die Produktion von 5-MPEP ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Der Prozess würde die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren, sowie die Verwendung von Durchflussreaktoren, um Effizienz und Skalierbarkeit zu verbessern.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool compound to study the allosteric modulation of mGlu5 receptors.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Industry: Utilized in the development of new pharmacological agents targeting mGlu5 receptors.

Wirkmechanismus

Target of Action

5-Methyl-2-(phenylethynyl)pyridine, also known as MPEP, primarily targets the type 5 metabotropic glutamate receptor (mGlu5) . mGlu5 is a G-protein-coupled metabotropic glutamate receptor that plays a crucial role as a modulator of synaptic plasticity, ion channel activity, and excitotoxicity . It has been proposed as a potential therapeutic target for the treatment of several neurodegenerative diseases .

Mode of Action

MPEP acts as a highly potent, noncompetitive, selective, and systemically active antagonist of mGlu5 receptors . It binds to a novel allosteric site within the seven-transmembrane domain of mGlu5 receptors . This binding prevents the movement of the transmembrane helix relative to another helix, a step required for receptor activation, and consequently stabilizes the inactive conformation of the mGlu5 receptor .

Biochemical Pathways

The inhibition of mGlu5 receptors by MPEP affects various biochemical pathways. It modulates synaptic plasticity and ion channel activity, which are crucial for neuronal communication . Additionally, it impacts excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate .

Pharmacokinetics

It is known to be systemically active , suggesting that it can be absorbed and distributed throughout the body to exert its effects.

Result of Action

The antagonistic action of MPEP on mGlu5 receptors results in various molecular and cellular effects. It has been shown to reduce neuroinflammation, improve cognitive performance, and decrease disease-related pathology in preclinical neurodegenerative disease models . Moreover, it has been found to induce cellular stress and increase the production of inflammatory mediators in microglia cells .

Action Environment

The action, efficacy, and stability of MPEP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its action. In one study, MPEP was found to reduce the acute locomotor stimulant effects of cocaine, d-amphetamine, and a dopamine reuptake inhibitor . .

Biochemische Analyse

Biochemical Properties

5-Methyl-2-(phenylethynyl)pyridine plays a significant role in biochemical reactions by interacting with metabotropic glutamate receptor 5 (mGluR5). It acts as a noncompetitive antagonist, binding to an allosteric site within the receptor’s seven-transmembrane domain. This binding prevents the receptor’s activation by endogenous ligands, thereby modulating synaptic plasticity, ion channel activity, and excitotoxicity. The compound’s interaction with mGluR5 involves key residues such as Pro-654, Tyr-658, Leu-743, Thr-780, Trp-784, Phe-787, and Tyr-791 .

Cellular Effects

5-Methyl-2-(phenylethynyl)pyridine has profound effects on various cell types and cellular processes. In microglial cells, it induces cellular stress and the production of inflammatory mediators through a Ca2±dependent pathway. This involves the activation of phospholipase C (PLC) and the release of Ca2+ from the endoplasmic reticulum . Additionally, in neuronal cells, the compound has been shown to reverse behavioral deficits and synaptic protein alterations in models of Fragile X Syndrome .

Molecular Mechanism

At the molecular level, 5-Methyl-2-(phenylethynyl)pyridine exerts its effects by binding to the allosteric site of mGluR5, stabilizing its inactive conformation. This binding involves interactions with aromatic residues within the receptor’s transmembrane helices, preventing the movement required for receptor activation . The compound also inhibits the receptor’s ability to mobilize intracellular Ca2+, thereby modulating downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-(phenylethynyl)pyridine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, repeated dosing in rodent models has shown that the compound can maintain its anxiolytic effects without inducing tolerance . Additionally, its impact on synaptic plasticity and locomotor activity has been studied over extended periods .

Dosage Effects in Animal Models

The effects of 5-Methyl-2-(phenylethynyl)pyridine vary with different dosages in animal models. At lower doses, the compound selectively attenuates nicotine self-administration without affecting food-maintained responding . Higher doses, however, can lead to reduced locomotor activity and altered synaptic plasticity . Toxic or adverse effects at high doses have not been extensively reported, but careful dosage management is essential to avoid potential side effects.

Metabolic Pathways

5-Methyl-2-(phenylethynyl)pyridine is involved in metabolic pathways that regulate synaptic plasticity and central sensitization. It interacts with protein kinase C (PKC) and NR2B subunits of NMDA receptors, modulating their phosphorylation and activity . These interactions play a crucial role in the compound’s neuroprotective and therapeutic effects.

Transport and Distribution

Within cells and tissues, 5-Methyl-2-(phenylethynyl)pyridine is transported and distributed through specific mechanisms. It can be microinfused into brain regions such as the nucleus accumbens shell and ventral tegmental area, where it attenuates the reinforcing effects of nicotine . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of 5-Methyl-2-(phenylethynyl)pyridine is critical for its activity and function. It is primarily localized within the endoplasmic reticulum and associated with Ca2+ release channels . This localization is essential for its role in modulating intracellular Ca2+ levels and downstream signaling pathways. The compound’s targeting signals and post-translational modifications may also influence its compartmentalization within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-MPEP typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and phenylacetylene.

Reaction Conditions: The key step involves a Sonogashira coupling reaction, where 2-methylpyridine is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain pure 5-MPEP.

Industrial Production Methods

In an industrial setting, the production of 5-MPEP would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-MPEP unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: 5-MPEP kann oxidiert werden, um entsprechende Pyridin-N-oxide zu bilden.

Reduktion: Die Reduktion von 5-MPEP kann zur Bildung von reduzierten Pyridinderivaten führen.

Substitution: Elektrophile Substitutionsreaktionen können am Pyridinring auftreten und zur Bildung von substituierten Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter sauren oder basischen Bedingungen eingeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Pyridin-N-oxide.

Reduktion: Reduzierte Pyridinderivate.

Substitution: Substituierte Pyridinderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung zur Untersuchung der allosterischen Modulation von mGlu5-Rezeptoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.

Industrie: Verwendet bei der Entwicklung neuer pharmakologischer Wirkstoffe, die auf mGlu5-Rezeptoren abzielen.

Wirkmechanismus

5-MPEP übt seine Wirkung aus, indem es an die allosterische Stelle des metabotropen Glutamatrezeptors Subtyp 5 (mGlu5) bindet. Diese Bindung blockiert die Wirkungen sowohl des allosterischen Antagonisten MPEP als auch des Potentiators CDPPB und moduliert so die Aktivität des Rezeptors . Der Wirkmechanismus der Verbindung beinhaltet die Hemmung der Rezeptoraktivierung, was wiederum die nachgeschalteten Signalwege beeinflusst, die an der Neurotransmission und synaptischen Plastizität beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MPEP (2-Methyl-6-(phenylethynyl)pyridin): Ein potenter und selektiver nicht-kompetitiver Antagonist am mGlu5-Rezeptor.

MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridin): Ein weiterer selektiver Antagonist des mGlu5-Rezeptors.

Einzigartigkeit von 5-MPEP

5-MPEP ist insofern einzigartig, als es als neutraler allosterischer Ligand wirkt und die Wirkungen sowohl von Antagonisten als auch von Potentiatoren am mGlu5-Rezeptor blockiert . Diese duale Wirkung macht es zu einem wertvollen Werkzeug zur Untersuchung der Rezeptorfunktion und zur Entwicklung neuer therapeutischer Wirkstoffe mit verbesserten Sicherheits- und Wirksamkeitsprofilen.

Eigenschaften

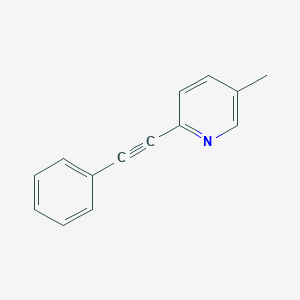

IUPAC Name |

5-methyl-2-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESJPHOOGDBABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.